N-[3-(1H-indol-1-yl)propanoyl]glycine
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Overview
Description
N-[3-(1H-indol-1-yl)propanoyl]glycine is a synthetic compound that features an indole moiety linked to a glycine residue via a propanoyl spacer. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(1H-indol-1-yl)propanoyl intermediate.
Coupling with Glycine: The final step involves coupling the 3-(1H-indol-1-yl)propanoyl intermediate with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in acetic acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[3-(1H-indol-1-yl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-indol-3-yl)propanoyl]glycine: Similar structure but with the indole nitrogen at the 3-position.
N-[3-(1H-indol-2-yl)propanoyl]glycine: Indole nitrogen at the 2-position.
N-[3-(1H-indol-5-yl)propanoyl]glycine: Indole nitrogen at the 5-position.
Uniqueness
N-[3-(1H-indol-1-yl)propanoyl]glycine is unique due to its specific positioning of the indole nitrogen, which can influence its binding affinity and specificity towards biological targets. This positional specificity can result in different biological activities and therapeutic potentials compared to its analogs.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(3-indol-1-ylpropanoylamino)acetic acid |
InChI |
InChI=1S/C13H14N2O3/c16-12(14-9-13(17)18)6-8-15-7-5-10-3-1-2-4-11(10)15/h1-5,7H,6,8-9H2,(H,14,16)(H,17,18) |
InChI Key |
AMELWCZULCMKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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